molecular formula C12H11NO4 B15164231 2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- CAS No. 171368-63-1

2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo-

Cat. No.: B15164231
CAS No.: 171368-63-1
M. Wt: 233.22 g/mol
InChI Key: OHOFWYOLTJXLET-UHFFFAOYSA-N
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Description

2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- is a complex organic compound characterized by its unique structure, which includes a hexadienoic acid backbone with an aminophenyl group and a hydroxy-oxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- can be achieved through several methods. One common approach involves the Knoevenagel reaction, where 5-aryl-2,3-dihydrofuran-2,3-diones react with ethyl cyanoacetate or malonodinitrile to yield 2-substituted 6-aryl-3,4-dihydroxy-6-oxo-2,4-hexadienoic acid esters or amides . The reaction conditions typically include a base catalyst and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxy-oxo functional group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexadienoic acid: A simpler analog without the aminophenyl and hydroxy-oxo groups.

    6-Aryl-3,4-dihydroxy-6-oxo-2,4-hexadienoic acid esters: Compounds with similar backbones but different substituents.

Uniqueness

2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an aminophenyl group and a hydroxy-oxo group allows for diverse chemical interactions and biological activities.

Properties

CAS No.

171368-63-1

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

6-(2-aminophenyl)-6-hydroxy-2-oxohexa-3,5-dienoic acid

InChI

InChI=1S/C12H11NO4/c13-9-5-2-1-4-8(9)10(14)6-3-7-11(15)12(16)17/h1-7,14H,13H2,(H,16,17)

InChI Key

OHOFWYOLTJXLET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=CC=CC(=O)C(=O)O)O)N

Origin of Product

United States

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